molecular formula C17H18BrNO4 B270849 6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270849
M. Wt: 380.2 g/mol
InChI Key: RYLVDSDJJUYXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria and fungi, and reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially valuable tool in the development of new cancer treatments. However, its limited solubility in water can make it difficult to use in certain lab experiments.

Future Directions

There are several potential future directions for research on 6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. These include further investigation of its antitumor and anticancer properties, as well as its potential use as an anti-inflammatory and antimicrobial agent. Additionally, research could focus on improving its solubility in water to make it more useful in lab experiments.

Synthesis Methods

The synthesis of 6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 4-ethoxyphenylhydrazine with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid followed by the addition of acetic anhydride. The resulting compound is then purified through crystallization.

Scientific Research Applications

6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has potential applications in various fields of scientific research. It has been studied for its antitumor and anticancer properties, as well as its ability to inhibit the growth of certain bacteria and fungi. It has also been investigated for its potential use as an anti-inflammatory agent.

properties

Product Name

6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C17H18BrNO4

Molecular Weight

380.2 g/mol

IUPAC Name

2-bromo-N-(4-ethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C17H18BrNO4/c1-2-22-9-5-3-8(4-6-9)19-16(20)12-10-7-11-13(12)17(21)23-15(11)14(10)18/h3-6,10-15H,2,7H2,1H3,(H,19,20)

InChI Key

RYLVDSDJJUYXRX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br

Origin of Product

United States

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